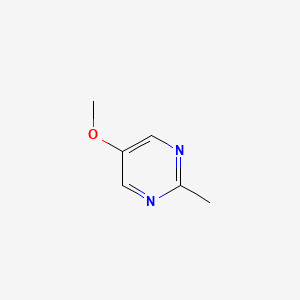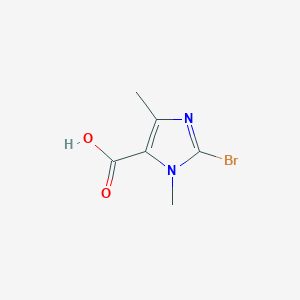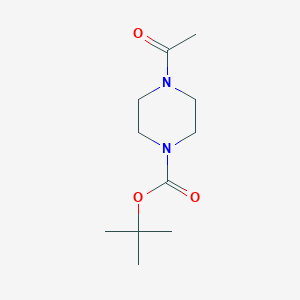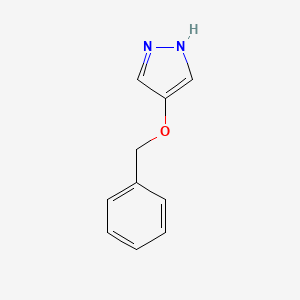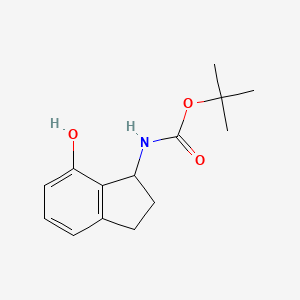![molecular formula C10H17NO4 B3110143 6-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)hexanoic acid CAS No. 178481-32-8](/img/structure/B3110143.png)
6-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)hexanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of PACCH involves the incorporation of a propargyl group into the lysine side chain. This modification allows for site-specific incorporation into recombinant proteins or the synthesis of chemical probes and tools for biological applications. The alkyne functionality makes it suitable for bioorthogonal reactions with azides .
Molecular Structure Analysis
The molecular formula of PACCH is C10H16N2O4 . It contains an amino acid backbone with an additional propargyl group attached to the lysine residue. The clickable alkyne moiety enables specific conjugation and labeling strategies in biological systems .
Chemical Reactions Analysis
PACCH’s unique feature lies in its alkyne group, which facilitates bioconjugation reactions. It can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling selective labeling and modification of proteins, peptides, and other biomolecules. Researchers use PACCH as a non-canonical amino acid for site-specific protein engineering .
Mécanisme D'action
The mechanism of action of 6-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)hexanoic acid is not fully understood. However, it is thought to interact with certain enzymes and receptors in the body to produce its effects. For example, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, this compound has been found to interact with various receptors, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). In addition, this compound has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO). Furthermore, it has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1α (IL-1α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
Avantages Et Limitations Des Expériences En Laboratoire
6-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)hexanoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. In addition, it is stable and has a long shelf life. Furthermore, it is non-toxic and does not produce any hazardous byproducts. However, this compound does have some limitations for use in laboratory experiments. It is not water-soluble, so it must be dissolved in an organic solvent before use. In addition, it is not very soluble in organic solvents, so it must be heated to high temperatures to facilitate its dissolution.
Orientations Futures
There are several potential future directions for 6-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)hexanoic acid. It could be used to develop new drugs for the treatment of various diseases, such as cancer and inflammatory diseases. In addition, it could be used to develop more effective and efficient methods of synthesizing various compounds. Furthermore, this compound could be used to develop new materials for use in biomedical engineering. Finally, it could be used to develop new methods of detecting and diagnosing diseases.
Applications De Recherche Scientifique
6-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)hexanoic acid has been used in various scientific research applications. It is a key component in the synthesis of various compounds, such as peptides, proteins, and nucleic acids. It has also been used in the production of antibiotics, antifungal agents, and antiviral drugs. Furthermore, this compound has been used in the synthesis of polymers and other materials for use in biomedical engineering.
Propriétés
IUPAC Name |
6-(prop-2-enoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-2-8-15-10(14)11-7-5-3-4-6-9(12)13/h2H,1,3-8H2,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBBHUZCMWGHPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733948 | |
| Record name | 6-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178481-32-8 | |
| Record name | 6-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





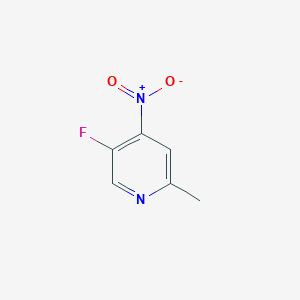
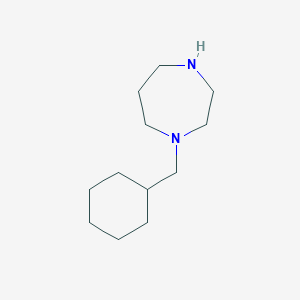

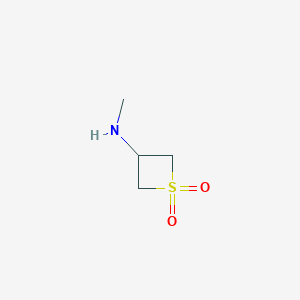
![1,1-Difluorospiro[2.5]octan-6-amine](/img/structure/B3110091.png)
